5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide
Description
This compound belongs to the thiazole-furan hybrid class, characterized by a thiazole ring linked to a furan moiety via an amide bond. The thiazole ring is substituted with a 4-(trifluoromethyl)benzyl group, while the furan ring is functionalized with a 3-nitrophenyl group. Thiazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The trifluoromethyl group improves lipophilicity and metabolic stability, while the nitro group may enhance solubility and electron-withdrawing effects, influencing binding affinity .
Properties
IUPAC Name |
5-(3-nitrophenyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O4S/c23-22(24,25)15-6-4-13(5-7-15)10-17-12-26-21(33-17)27-20(29)19-9-8-18(32-19)14-2-1-3-16(11-14)28(30)31/h1-9,11-12H,10H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUVRWFYNOIRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole derivative 2 can be synthesized through several methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and ethanol, forming 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods: Industrial production of thiazole derivatives often employs eco-friendly methods such as microwave irradiation to reduce solvent and catalyst wastage . This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thiazole derivative 2 undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
Thiazole derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a probe to study enzyme activities and protein interactions.
Medicine: Exhibits antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of thiazole derivative 2 involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . Additionally, thiazole derivatives can inhibit enzymes and block receptors, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Biological Activity | Key Features |
|---|---|---|---|---|
| Target Compound | Thiazole-furan hybrid | - 4-(Trifluoromethyl)benzyl (thiazole) - 3-Nitrophenyl (furan) |
Anticancer, antimicrobial (predicted) | Synergistic effects from dual heterocycles; enhanced lipophilicity (CF₃) and solubility (NO₂) |
| N-{5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide () | Thiazole-furan hybrid | - 3-Nitrophenylmethyl (thiazole) - Furan-2-carboxamide |
Antimicrobial, anticancer | Nitro group improves solubility; lacks trifluoromethyl, reducing metabolic stability |
| N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide () | Thiazole-furan hybrid | - 4-Chlorobenzyl (thiazole) - Phenyl (furan) |
Anticancer, antimicrobial | Chlorine increases reactivity but may reduce bioavailability compared to CF₃ |
| 5-(4-Bromophenyl)-N-phenyl-2-furamide () | Furan-amide | - 4-Bromophenyl (furan) - Phenylamide |
Antimicrobial, anticancer | Bromine enhances halogen bonding; lacks thiazole, limiting target diversity |
| N-{5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(5-methylfuran-2-yl)propanamide () | Thiazole-furan hybrid | - 4-Methoxybenzyl (thiazole) - Methyl (furan) |
Anticancer | Methoxy group improves solubility but reduces lipophilicity compared to CF₃ |
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability : Nitro groups () may slow metabolic degradation compared to halogens (e.g., Cl, Br), which are prone to oxidative dehalogenation .
- Solubility: The nitro substituent improves aqueous solubility relative to nonpolar groups like phenyl (), though it may introduce toxicity risks at high concentrations .
Biological Activity
5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: and is characterized by a thiazole ring, a nitrophenyl group, and a trifluoromethylbenzyl moiety. Its molecular structure contributes significantly to its biological activity.
Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. In a study focused on thiazole-based compounds, several derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity . The presence of electron-donating groups on the phenyl ring, as seen in some derivatives, enhances their activity against cancer cells.
Antimicrobial Properties
The compound's thiazole structure is also associated with antimicrobial activity. Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The introduction of nitro groups has been linked to increased antibacterial potency. In vitro tests have confirmed that related compounds possess significant antibacterial effects, suggesting that this compound may exhibit similar properties .
Enzyme Inhibition
Additionally, compounds with a thiazole moiety have been studied for their potential as enzyme inhibitors. For example, certain thiazole derivatives are known to inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes. The structure-activity relationship indicates that specific substitutions on the thiazole ring can enhance enzyme inhibition .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Thiazole Ring : Essential for cytotoxic activity and enzyme inhibition.
- Nitrophenyl Group : Enhances antimicrobial and antitumor activities.
- Trifluoromethyl Substitution : Contributes to increased lipophilicity and bioavailability.
Study 1: Antitumor Activity Assessment
In a study evaluating the antitumor efficacy of various thiazole derivatives, compounds similar to this compound were tested against A-431 and Jurkat cell lines. Results showed significant growth inhibition with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiazole-based compounds against a panel of bacteria. The results indicated that compounds with similar structures exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
